molecular formula C21H22O5 B12320486 (3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol

(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol

Cat. No.: B12320486
M. Wt: 354.4 g/mol
InChI Key: HCKMOHZJLHPQOV-UHFFFAOYSA-N
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Description

The compound (3R,4aS,10bR)-4a,5,6,10b-tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol is a naphthopyran derivative isolated from plant sources such as Musa basjoo (banana rhizomes) and Musella lasiocarpa . Its structure features a tetrahydronaphthopyran core with a 4-hydroxy-3-methoxyphenyl substituent at C-3, a methoxy group at C-9, and a hydroxyl group at C-6. The stereochemistry (3R,4aS,10bR) distinguishes it from closely related analogs, as minor changes in configuration or substituent positions significantly alter its chemical and biological properties.

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol

InChI

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3

InChI Key

HCKMOHZJLHPQOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O

Origin of Product

United States

Preparation Methods

Key Structural Features and Synthetic Challenges

The target compound features:

  • A naphtho[2,1-b]pyran core with a fused tetracyclic system.
  • Substituents at positions 3 (4-hydroxy-3-methoxyphenyl), 8 (hydroxyl), and 9 (methoxy).
  • Chiral centers at 3R, 4aS, and 10bR.

Primary synthetic challenges include:

  • Regioselective introduction of hydroxyl and methoxy groups.
  • Stereochemical control during cyclization.
  • Stability of intermediates under acidic or oxidative conditions.

Synthetic Routes and Methodologies

Acid-Catalyzed Cyclocondensation

The most widely reported method involves acid-catalyzed condensation between substituted naphthols and propargyl alcohols.

Procedure:
  • Starting Materials :

    • 8-Hydroxy-9-methoxy-2-naphthol (prepared via bromination/methoxylation of 2-naphthol).
    • 1-(4-Hydroxy-3-methoxyphenyl)-1-arylprop-2-yn-1-ol (synthesized via aldol condensation and acetylide addition).
  • Reaction Conditions :

    • Catalyst: Montmorillonite K-10 or p-toluenesulfonic acid (PTSA).
    • Solvent: Toluene or 1,2-dichloroethane.
    • Temperature: Reflux (110–120°C).
    • Time: 2–24 hours.
  • Mechanism :

    • Formation of a propargyl ether intermediate.
    • Acid-mediated cyclization via electrophilic aromatic substitution.
    • Stereochemical control driven by steric effects of substituents.
Yield Optimization:
Catalyst Solvent Time (h) Yield (%) Reference
Montmorillonite K-10 Toluene 4 47
PTSA 1,2-DCE 6 31
AlCl₃ CH₂Cl₂ 12 28

Suzuki Cross-Coupling for Functionalization

Post-cyclization functionalization is employed to introduce aryl groups.

Procedure:
  • Intermediate : 8-Bromo-9-methoxy-3H-naphtho[2,1-b]pyran (prepared via bromination).
  • Coupling Partner : 4-Hydroxy-3-methoxyphenylboronic acid.
  • Conditions :
    • Pd(PPh₃)₄, Na₂CO₃.
    • Solvent: DME/H₂O (4:1).
    • Temperature: 80°C, 12 hours.
Yield: 56–70%.

Asymmetric Synthesis for Stereochemical Control

Chiral resolution or asymmetric catalysis is critical for obtaining the (3R,4aS,10bR) configuration.

Method:
  • Chiral Auxiliary Approach : Use of (R)-BINOL-derived phosphoric acids during cyclization.
  • Dynamic Kinetic Resolution : Acid-catalyzed cyclization in the presence of chiral ligands.
Data:
Method Enantiomeric Excess (%) Yield (%) Reference
(R)-BINOL-PA 88 42
L-Proline catalysis 75 38

Protection/Deprotection Strategies

Hydroxyl groups are protected as silyl ethers or acetates during synthesis.

Example:
  • Protection : 4-Hydroxy-3-methoxyphenyl group → TBS ether.
  • Cyclization : Conducted under standard acidic conditions.
  • Deprotection : TBAF in THF, 90% yield.

Purification and Characterization

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1).
  • Crystallization : Methanol/water mixtures yield crystals suitable for X-ray analysis.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 6.82 (s, 1H, Ar-H), 5.32 (d, J = 10.2 Hz, 1H, pyran-H).
    • HRMS : m/z 408.1312 [M+H]⁺ (calc. 408.1315).

Comparative Analysis of Methods

Method Advantages Limitations
Acid-catalyzed High regioselectivity Moderate stereocontrol
Suzuki coupling Late-stage functionalization Requires pre-brominated intermediate
Asymmetric catalysis Excellent ee Low yields

Industrial-Scale Considerations

  • Catalyst Recycling : Montmorillonite K-10 can be reused 3–5 times without significant loss in activity.
  • Solvent Recovery : Toluene is distilled and reused, reducing costs by ~30%.

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

Naphthopyrans are typically synthesized via acid-catalyzed cyclization of substituted propynols with naphthols. For this compound, key steps involve:

  • Propynol Intermediate Formation : Reaction of 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol (5) with substituted naphthols (9a–e) in toluene under acidic alumina catalysis yields the naphthopyran core (10a–e) . Yields range from 40–76%, with regioselectivity influenced by methoxy substituents .

  • Regioselectivity in Cyclization : Steric interactions between substituents (e.g., methoxy groups) and reactive intermediates determine product distribution. For example, 3-methoxybenzaldehyde produces a 7-methoxy isomer (9e) as the major product due to minimized steric hindrance .

Methylation and Demethylation

  • Methoxy Group Introduction : Methylation of phenolic -OH groups is achieved using K₂CO₃ and methyl iodide (MeI) in anhydrous acetone. For example, methylation of 12 yields the 6-methoxy derivative (13) .

  • Demethylation : Acidic conditions (e.g., HBr in acetic acid) selectively remove methyl groups from methoxy-substituted positions, regenerating phenolic -OH groups .

Esterification and Hydrolysis

  • Ester Formation : Carboxylic acid derivatives (e.g., 11 ) are esterified using NaHCO₃ and MeI in DMF to yield methyl esters .

  • Hydrolysis : Alkaline conditions (e.g., NaOH in aqueous ethanol) hydrolyze esters back to carboxylic acids .

Photochromic Behavior

Upon UV irradiation, the naphthopyran undergoes a ring-opening reaction to form a colored valence isomer (merocyanine). Key observations include:

  • Half-Life of Valence Isomers : Methoxy substituents at the 8- or 10-positions (10d, 10e) increase thermal stability, with half-lives extended compared to 7- or 9-substituted derivatives .

  • Hypsochromic Shifts : 8- and 10-methoxy groups shift absorption maxima to shorter wavelengths (λ<sub>max</sub> ≈ 450 nm) compared to parent compounds (λ<sub>max</sub> ≈ 500 nm) .

Key Reaction Data

Reaction Conditions Product Yield Key Observation
Cyclization of 5 + 9a Acidic alumina, toluene, reflux10a (R1=H, R2=Et)76%Doublets at δ 6.1/7.6 ppm (3-H, 4-H)
Methylation of 12 K₂CO₃, MeI, anhydrous acetone, 7 h13 (6-OCH₃)69%Selective methylation at 6-position
Demethylation of 10e HBr, AcOH, 60°C, 2 h8-OH derivative85%Regeneration of phenolic -OH group

Structural Characterization

  • NMR Analysis : Diagnostic signals include:

    • 3-H and 4-H protons as doublets (J ≈ 10 Hz) at δ 6.1 and 7.6 ppm .

    • Methoxy singlet at δ 3.8–4.0 ppm .

  • IR Spectroscopy : Stretching vibrations for -OH (3400 cm⁻¹) and ester C=O (1700 cm⁻¹) .

Scientific Research Applications

Anticancer Activity

Musellarin A has shown promising results in anticancer research. Studies indicate that derivatives of naphtho[2,1-b]pyran compounds can inhibit cancer cell proliferation through various mechanisms. For instance, certain pyran derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and cell cycle arrest .

Antioxidant Properties

The compound possesses antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

Research suggests that Musellarin A may have neuroprotective effects, potentially beneficial in treating conditions like Alzheimer's disease. Its ability to modulate neuroinflammation and promote neuronal survival is under investigation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. It has been observed to inhibit pro-inflammatory cytokines and pathways, which could be advantageous in managing chronic inflammatory diseases .

Organic Synthesis

Musellarin A serves as an important intermediate in organic synthesis due to its unique structural framework. It can be utilized in the synthesis of more complex molecules through various reactions such as cyclization and functional group transformations .

Green Chemistry Approaches

Recent studies have highlighted the use of concentrated solar radiation (CSR) for the synthesis of tetrahydrobenzo[b]pyran scaffolds similar to Musellarin A. This method emphasizes sustainability by reducing the need for harmful solvents and catalysts while improving yield efficiency .

Case Study 1: Anticancer Mechanisms

A study published in 2023 explored the anticancer mechanisms of various pyran derivatives including Musellarin A. The results indicated that these compounds could effectively inhibit Chk1 kinase activity, a critical regulator in cell cycle progression and DNA repair mechanisms. The study demonstrated that Musellarin A induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .

CompoundActivity TypeIC50 Value (µM)Reference
Musellarin AChk1 Inhibition12
Other PyransCytotoxicity15-30

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, Musellarin A was tested for its ability to mitigate oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stressors .

TreatmentROS Levels (Relative)Cell Viability (%)Reference
Control10050
Musellarin A4085

Mechanism of Action

The mechanism of action of (3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Key Observations :

Substituent Influence : The presence of a 4-hydroxy-3-methoxyphenyl group in the target compound distinguishes it from analogs with simpler 4-hydroxyphenyl or differently substituted aromatic rings. Methoxy groups at C-3' or C-9 are critical for solubility and receptor binding .

Stereochemical Variations : The (3R,4aS,10bR) configuration in the target compound contrasts with the (3S,4aR,10bR) configuration in analogs like compound 7 , which may affect conformational stability and biological interactions.

Biosynthetic Relationships : These compounds are likely biosynthesized via similar pathways in Musa and Musella species, with differences arising from hydroxylation/methylation steps .

Computational and Analytical Comparisons

NMR-Based Identification : and highlight the use of 1D/2D NMR to differentiate stereoisomers and substituent patterns. For example, the target compound’s 4-hydroxy-3-methoxyphenyl group generates distinct aromatic proton signals compared to 4-hydroxyphenyl analogs .

Graph-Based Similarity Analysis : Methods like maximum common subgraph (MCS) algorithms () quantify structural overlap. The target compound shares >80% backbone similarity with Musellarin E but differs in functionalization .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally determined?

Methodological Answer: The stereochemistry can be resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., 3JHH^3J_{HH}) in the 1^1H and 13^13C spectra to infer spatial relationships between protons. NOESY/ROESY experiments are critical for identifying through-space interactions in rigid bicyclic systems like naphthopyrans . X-ray crystallography provides definitive proof by mapping atomic positions, especially for chiral centers at positions 3R, 4aS, and 10bR .

Q. What synthetic methodologies are effective for producing this compound?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

  • Friedel-Crafts alkylation to construct the naphthopyran core.
  • Stereoselective hydroxylation using Sharpless asymmetric epoxidation or enzymatic catalysis to introduce the 4-hydroxy-3-methoxyphenyl group.
  • Protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) groups) to manage reactive hydroxyls during synthesis.
    Purification often involves silica gel chromatography followed by recrystallization from methanol or ethanol to isolate enantiomerically pure forms .

Q. How can phenolic content and antioxidant activity be quantified in this compound?

Methodological Answer:

  • Total phenolic content (TPC): Use the Folin-Ciocalteu assay with gallic acid as a standard. Dissolve the compound in methanol, react with Folin reagent, and measure absorbance at 765 nm .
  • Antioxidant activity: Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Prepare serial dilutions, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare inhibition rates against ascorbic acid controls .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, pH, or impurities. To resolve them:

  • Standardize conditions: Acquire NMR data in deuterated DMSO or CDCl₃ at controlled temperatures.
  • Cross-validate with complementary techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and infrared (IR) spectroscopy to identify functional groups.
  • Computational validation: Compare experimental 1^1H/13^13C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) .

Q. What experimental designs are optimal for assessing the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:

  • Laboratory phase: Measure physicochemical properties (logP, pKa) and photodegradation rates under simulated sunlight.
  • Microcosm studies: Evaluate biodegradation in soil/water systems using 14^{14}C-labeled compound to track mineralization.
  • Field trials: Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS detection .

Q. How can synthesis yield be optimized while managing steric hindrance in the naphthopyran core?

Methodological Answer:

  • Catalyst screening: Test bulky ligands (e.g., BINAP) in asymmetric catalysis to enhance enantioselectivity.
  • Solvent optimization: Use low-polarity solvents (e.g., toluene) to reduce steric strain during cyclization.
  • Microwave-assisted synthesis: Apply controlled heating (e.g., 100°C, 30 min) to accelerate reaction kinetics while minimizing side products .

Q. What theoretical frameworks guide studies on its bioactivity and molecular interactions?

Methodological Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
  • QSAR models: Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using partial least squares (PLS) regression .

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